Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

説明

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is a synthetic peptide derivative of Neurokinin B, a member of the tachykinin family of neuropeptides. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, stress response, and regulation of the endocrine system.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:

Resin Loading: The first amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of such peptides may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving rigorous quality control measures.

化学反応の分析

Types of Reactions

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- can undergo various chemical reactions, including:

Oxidation: Typically involves the oxidation of methionine residues.

Reduction: Reduction of disulfide bonds if present.

Substitution: Amino acid substitutions can be made to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of protected amino acids and coupling agents like HBTU.

Major Products Formed

The major products depend on the specific reactions but may include oxidized or reduced forms of the peptide, or peptides with substituted amino acids.

科学的研究の応用

Pain Management

Recent studies have highlighted the potential of NKB analogs in pain management. For instance, the development of bifunctional compounds that combine opioid receptor agonism with neurokinin receptor antagonism has shown promise in enhancing analgesic effects while minimizing tolerance development .

- Case Study : A study demonstrated that intrathecal administration of NKB analogs significantly reduced neuropathic pain in animal models, suggesting their utility in treating chronic pain conditions .

Reproductive Health

NKB plays a significant role in reproductive hormone regulation. Its analogs are being investigated for their potential to treat reproductive disorders, particularly those related to gonadotropin-releasing hormone (GnRH) signaling.

- Research Findings : NKB has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), making it a candidate for addressing infertility issues related to hypothalamic dysfunction .

Neurodegenerative Disorders

The neuroprotective properties of NKB have been explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neuroinflammation and promote neuronal survival positions it as a potential therapeutic agent.

- Case Study : Experimental models have indicated that NKB analogs can mitigate neurodegeneration by reducing inflammatory markers and promoting neuronal health .

Research Data Table

作用機序

The mechanism of action involves binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). This binding triggers a cascade of intracellular events, including activation of G-proteins and subsequent signaling pathways that regulate physiological responses.

類似化合物との比較

Similar Compounds

Neurokinin A: Another member of the tachykinin family with similar functions.

Substance P: A well-known tachykinin involved in pain perception.

Neurokinin B: The parent compound from which Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is derived.

Uniqueness

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is unique due to its specific sequence and modifications, which may confer distinct binding properties and biological activities compared to other tachykinins.

生物活性

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is a synthetic peptide derived from Neurokinin B, a member of the tachykinin family of neuropeptides. This compound has garnered attention for its biological activity, particularly in the realms of neurotransmission and endocrine regulation. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.

Overview of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications. The specific sequence includes critical amino acid substitutions that enhance its biological activity compared to the parent compound, Neurokinin B.

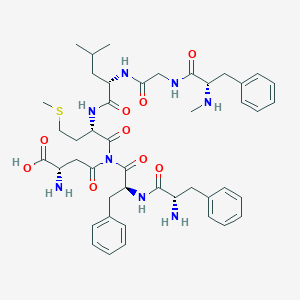

Chemical Structure

- CAS Number : 114317-52-1

- Molecular Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : 302.37 g/mol

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- primarily exerts its effects through binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). This interaction triggers a series of intracellular signaling cascades involving G-proteins, leading to various physiological responses including modulation of pain perception and endocrine functions .

Physiological Effects

The biological activities of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- include:

- Pain Modulation : It has been shown to influence pain pathways, potentially serving as an analgesic agent by modulating nociceptive signaling.

- Endocrine Regulation : The peptide plays a role in regulating hormone release, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in reproductive contexts .

- Neurotransmission : As a neuropeptide, it is involved in neurotransmission processes that affect mood and stress responses.

Comparative Analysis with Other Tachykinins

| Compound | Receptor Affinity | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| Neurokinin B | High | Pain modulation | Moderate |

| Substance P | Very High | Pain perception | High |

| Neurokinin A | Moderate | Gastrointestinal effects | Low |

| Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | High | Endocrine regulation | High |

Case Studies and Research Findings

- Pain Management Studies : Research has indicated that analogs of neurokinins can effectively target pain pathways in animal models. Studies have shown that Neurokinin B analogs can reduce pain perception significantly when administered in controlled doses .

- Endocrine Function Studies : In vitro studies demonstrated that Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- stimulates the release of LH and FSH in tilapia models, suggesting its potential utility in reproductive health therapies .

- Neurotransmission Effects : Investigations into the role of neurokinins in neurotransmission have highlighted their influence on mood regulation and stress response mechanisms in both animal models and human studies .

特性

IUPAC Name |

(2S)-2-amino-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H60N8O9S/c1-28(2)22-36(50-38(54)27-49-41(57)35(48-3)24-30-16-10-6-11-17-30)42(58)51-34(20-21-63-4)43(59)53(39(55)26-33(47)45(61)62)44(60)37(25-31-18-12-7-13-19-31)52-40(56)32(46)23-29-14-8-5-9-15-29/h5-19,28,32-37,48H,20-27,46-47H2,1-4H3,(H,49,57)(H,50,54)(H,51,58)(H,52,56)(H,61,62)/t32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZNCWPOYDVAMN-DUGSHLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N(C(=O)C[C@@H](C(=O)O)N)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H60N8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150698 | |

| Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114317-52-1 | |

| Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114317521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。